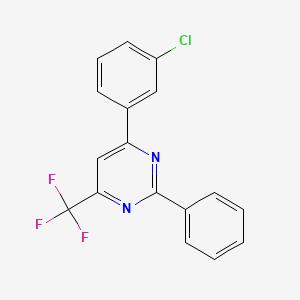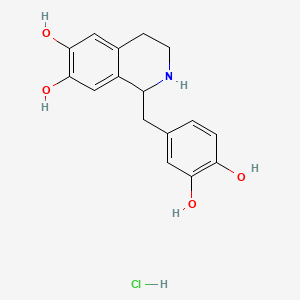
1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indole core substituted with an ethyl group at the 3-position and a 1-methyl-2-piperidinyl group at the 2-position. The indole nucleus is known for its aromatic properties and its role in various biological activities.
准备方法
The synthesis of 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- can be achieved through several synthetic routes One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
化学反应分析
1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: Reduction of the indole ring can be achieved using hydrogenation or metal hydrides, resulting in the formation of dihydroindoles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be performed using appropriate reagents and conditions.
Coupling Reactions: The indole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indole ring .
科学研究应用
1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound may be explored for its potential in drug discovery and development.
Medicine: Indole-based compounds are used in the development of pharmaceuticals for the treatment of various diseases. This compound’s unique structure may offer new therapeutic possibilities.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition or activation of specific signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the indole ring .
相似化合物的比较
1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and the synthesis of biologically active molecules.
1-Methylindole-3-carboxylic acid: Used in the synthesis of various indole derivatives with potential biological activities.
2-Methyl-1H-indole-3-carboxylate: Synthesized via palladium-catalyzed heterocyclization and used in drug discovery.
The uniqueness of 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other indole derivatives .
属性
CAS 编号 |
13994-11-1 |
|---|---|
分子式 |
C16H22N2 |
分子量 |
242.36 g/mol |
IUPAC 名称 |
3-ethyl-2-(1-methylpiperidin-2-yl)-1H-indole |
InChI |
InChI=1S/C16H22N2/c1-3-12-13-8-4-5-9-14(13)17-16(12)15-10-6-7-11-18(15)2/h4-5,8-9,15,17H,3,6-7,10-11H2,1-2H3 |
InChI 键 |
PDRIHEYEBPKZLU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC2=CC=CC=C21)C3CCCCN3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


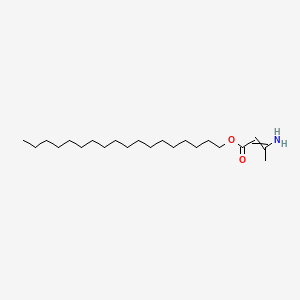

![triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride](/img/structure/B13733465.png)
![3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]](/img/structure/B13733468.png)
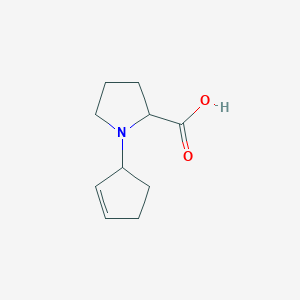
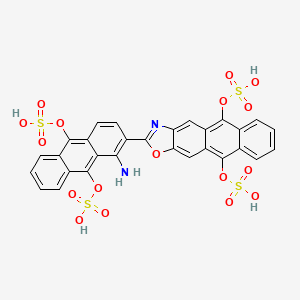
![3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline](/img/structure/B13733486.png)
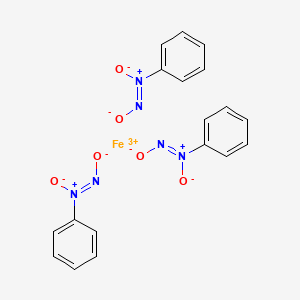
![2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide](/img/structure/B13733500.png)



